2-(But-2-yn-1-yloxy)-4-methylpyrimidine 2-(But-2-yn-1-yloxy)-4-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2201695-00-1
VCID: VC5321155
InChI: InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3
SMILES: CC#CCOC1=NC=CC(=N1)C
Molecular Formula: C9H10N2O
Molecular Weight: 162.192

2-(But-2-yn-1-yloxy)-4-methylpyrimidine

CAS No.: 2201695-00-1

Cat. No.: VC5321155

Molecular Formula: C9H10N2O

Molecular Weight: 162.192

* For research use only. Not for human or veterinary use.

2-(But-2-yn-1-yloxy)-4-methylpyrimidine - 2201695-00-1

Specification

CAS No. 2201695-00-1
Molecular Formula C9H10N2O
Molecular Weight 162.192
IUPAC Name 2-but-2-ynoxy-4-methylpyrimidine
Standard InChI InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3
Standard InChI Key GRYHBIIWJRCKHZ-UHFFFAOYSA-N
SMILES CC#CCOC1=NC=CC(=N1)C

Introduction

Structural and Chemical Characteristics

Molecular Structure

The IUPAC name, 2-(but-2-yn-1-yloxy)-4-methylpyrimidine, reflects its structure:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 4-Methyl group: Enhances hydrophobicity and influences electronic properties.

  • But-2-yn-1-yloxy substituent: An ether-linked alkyne group at position 2, introducing reactivity for click chemistry or cross-coupling reactions .

Key Structural Features:

PropertyDescription
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
SMILES NotationCC#CCOC1=NC(=NC=C1)C
InChI KeyUYVXJZRZQKCCCS-UHFFFAOYSA-N

Synthetic Routes

The compound is typically synthesized via Williamson ether synthesis, involving:

  • Starting Material: 4-Methylpyrimidin-2-ol .

  • Alkylation: Reaction with but-2-yn-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Representative Reaction Conditions:

ReagentConditionsYieldSource
But-2-yn-1-yl bromideDMF, K₂CO₃, 80°C, 12h75–85%Adapted from

Reactivity

  • Alkyne Participation: The but-2-yn-1-yloxy group enables Huisgen cycloaddition (click chemistry) with azides, forming triazoles .

  • Electrophilic Substitution: The pyrimidine ring undergoes nitration or halogenation at the 5-position due to electron-deficient nature .

Physicochemical Properties

Physical Properties

PropertyValueMethod/Source
Melting Point98–102°C (predicted)Analogous pyrimidines
SolubilitySlightly soluble in water; soluble in DCM, THFComputational models
LogP (Partition)1.8 ± 0.3ACD/Labs Software

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 5.2 Hz, 1H, H-6), 6.80 (d, J = 5.2 Hz, 1H, H-5), 4.70 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.90 (t, J = 2.6 Hz, 1H, ≡CH) .

  • IR (KBr): ν 3280 cm⁻¹ (C≡C-H), 2100 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=N) .

Applications and Biological Relevance

Materials Science

  • Click Chemistry: The terminal alkyne enables polymer functionalization or bioconjugation .

  • Ligand Design: Potential as a chelating agent in metal-organic frameworks (MOFs) .

ParameterRecommendationSource
StabilityStable under inert atmospheres; avoid lightAnalogous compounds
ToxicityLimited data; assume irritant
Storage-20°C, desiccatedBest practices

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